molecular formula C5H2IN3 B13980314 2-Iodopyrimidine-4-carbonitrile

2-Iodopyrimidine-4-carbonitrile

Cat. No.: B13980314
M. Wt: 230.99 g/mol
InChI Key: KHQXHUYAAGNSDH-UHFFFAOYSA-N
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Description

2-Iodo-4-pyrimidinecarbonitrile is a heterocyclic organic compound with the molecular formula C5H2IN3. It is characterized by the presence of an iodine atom and a nitrile group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-pyrimidinecarbonitrile typically involves the iodination of 4-pyrimidinecarbonitrile. One common method is the reaction of 4-pyrimidinecarbonitrile with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .

Industrial Production Methods

Industrial production methods for 2-Iodo-4-pyrimidinecarbonitrile may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions can be optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-4-pyrimidinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group can participate in various binding interactions with enzymes and receptors, influencing biological pathways and processes. Detailed studies on its molecular targets and pathways are ongoing .

Properties

Molecular Formula

C5H2IN3

Molecular Weight

230.99 g/mol

IUPAC Name

2-iodopyrimidine-4-carbonitrile

InChI

InChI=1S/C5H2IN3/c6-5-8-2-1-4(3-7)9-5/h1-2H

InChI Key

KHQXHUYAAGNSDH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C#N)I

Origin of Product

United States

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